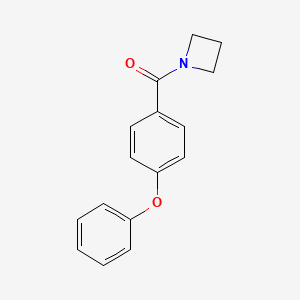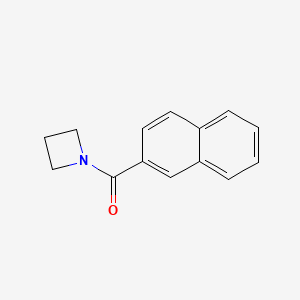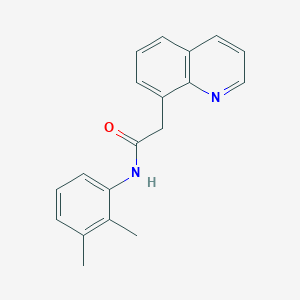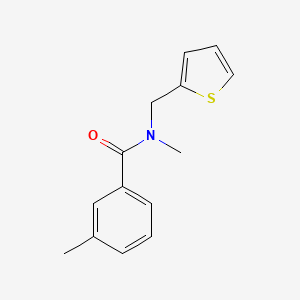
Azetidin-1-yl-(4-phenoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidin-1-yl-(4-phenoxyphenyl)methanone, also known as AZD9291, is a novel third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). This compound has shown promising results in clinical trials and has been approved by the US Food and Drug Administration (FDA) for the treatment of patients with NSCLC who have developed resistance to first-generation EGFR TKIs.
Wirkmechanismus
Azetidin-1-yl-(4-phenoxyphenyl)methanone works by irreversibly binding to the mutant form of EGFR, which is commonly found in NSCLC. This binding inhibits the activation of downstream signaling pathways that promote cell growth and survival, ultimately leading to cell death. Unlike first-generation EGFR TKIs, which also target the wild-type EGFR, Azetidin-1-yl-(4-phenoxyphenyl)methanone selectively targets the mutant form of EGFR, thereby reducing the risk of toxicity.
Biochemical and physiological effects:
Azetidin-1-yl-(4-phenoxyphenyl)methanone has been shown to have potent anti-tumor activity in both in vitro and in vivo models of NSCLC. In addition to inhibiting cell growth and inducing cell death, Azetidin-1-yl-(4-phenoxyphenyl)methanone has been shown to inhibit the development of drug resistance and to enhance the efficacy of other anti-cancer agents. Furthermore, Azetidin-1-yl-(4-phenoxyphenyl)methanone has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Azetidin-1-yl-(4-phenoxyphenyl)methanone in lab experiments is its high potency and selectivity for mutant EGFR, which allows for the specific targeting of NSCLC cells with minimal toxicity to normal cells. However, one limitation of using Azetidin-1-yl-(4-phenoxyphenyl)methanone is its irreversible binding to EGFR, which can lead to the development of drug resistance over time. Moreover, the high cost of Azetidin-1-yl-(4-phenoxyphenyl)methanone may limit its use in certain lab settings.
Zukünftige Richtungen
Several future directions for the development and application of Azetidin-1-yl-(4-phenoxyphenyl)methanone have been proposed. These include the investigation of combination therapies with other anti-cancer agents, the development of strategies to overcome resistance to Azetidin-1-yl-(4-phenoxyphenyl)methanone, and the exploration of its potential use in other types of cancer. Additionally, the development of more cost-effective synthesis methods for Azetidin-1-yl-(4-phenoxyphenyl)methanone may increase its accessibility for research purposes.
Synthesemethoden
The synthesis of Azetidin-1-yl-(4-phenoxyphenyl)methanone involves a multi-step process that includes the reaction of 4-phenoxyphenylboronic acid with 2-chloro-4-nitroaniline to form the corresponding aniline derivative. This intermediate is then subjected to a palladium-catalyzed cross-coupling reaction with 2-(2-chloroethyl)azetidine-1-carboxylic acid tert-butyl ester to yield the final product.
Wissenschaftliche Forschungsanwendungen
Azetidin-1-yl-(4-phenoxyphenyl)methanone has been extensively studied in preclinical and clinical settings for its efficacy and safety in the treatment of NSCLC. Several studies have demonstrated that Azetidin-1-yl-(4-phenoxyphenyl)methanone is highly effective in inhibiting the growth of EGFR-mutant NSCLC cells, including those that are resistant to first-generation EGFR TKIs. Moreover, Azetidin-1-yl-(4-phenoxyphenyl)methanone has been shown to have a favorable safety profile with a low incidence of adverse events.
Eigenschaften
IUPAC Name |
azetidin-1-yl-(4-phenoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-16(17-11-4-12-17)13-7-9-15(10-8-13)19-14-5-2-1-3-6-14/h1-3,5-10H,4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJZTXKLDFWFIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7505682.png)



![N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]quinoline-8-carboxamide](/img/structure/B7505697.png)



![1-[(2-chlorophenyl)methyl]-N,N-dimethylpyrazole-4-carboxamide](/img/structure/B7505750.png)
![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-piperidin-1-ylmethanone](/img/structure/B7505752.png)



